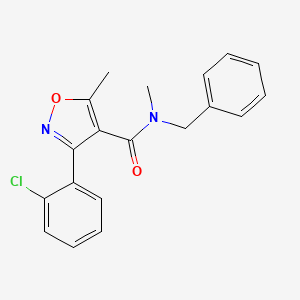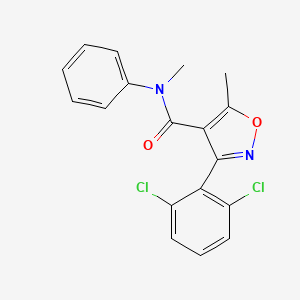![molecular formula C20H24N6O2S2 B11020778 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide](/img/structure/B11020778.png)
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is a complex organic compound that features a benzothiazole and piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and antipsychotic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide typically involves multi-step procedures. One common route includes the reaction of 1,2-benzothiazole with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with a butanamide derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .
化学反応の分析
Types of Reactions
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学的研究の応用
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide involves its interaction with various molecular targets. It acts as an antagonist to dopamine and serotonin receptors, which is why it is being explored as an antipsychotic agent. The compound also exhibits inhibitory effects on acetylcholinesterase, making it a candidate for Alzheimer’s disease research .
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the benzothiazole and piperazine moieties but lacks the thiadiazole group.
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: Similar structure but with different substituents on the piperazine ring.
Uniqueness
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]butanamide is unique due to its combination of benzothiazole, piperazine, and thiadiazole moieties. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
特性
分子式 |
C20H24N6O2S2 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C20H24N6O2S2/c1-13(2)19-22-23-20(29-19)21-16(27)7-8-17(28)25-9-11-26(12-10-25)18-14-5-3-4-6-15(14)30-24-18/h3-6,13H,7-12H2,1-2H3,(H,21,23,27) |
InChIキー |
VZUHSBQHDZUKCP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]-3-(2-methyl-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B11020701.png)
![2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11020706.png)
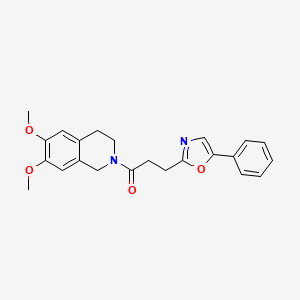
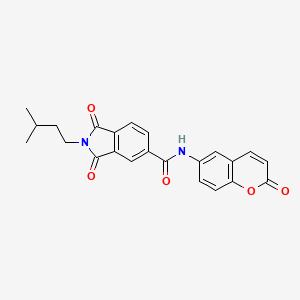
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B11020726.png)
![1-oxo-2-(propan-2-yl)-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020730.png)
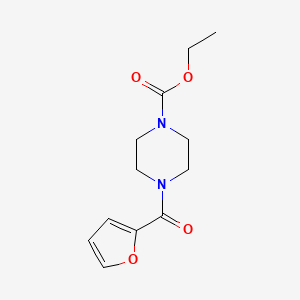
![2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11020733.png)
methanone](/img/structure/B11020737.png)
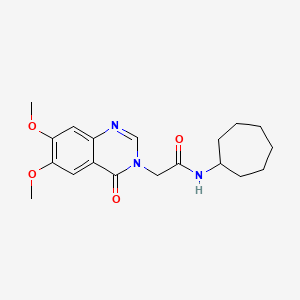
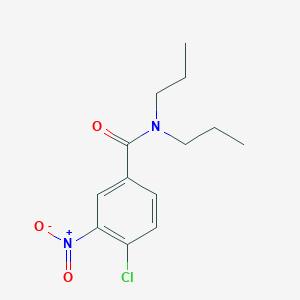
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3,6-dimethylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11020744.png)
